molecular formula C9H13FN2O4 B14795635 2'',3''-Dideoxy-3''-fluoro-alpha-uridine

2'',3''-Dideoxy-3''-fluoro-alpha-uridine

Cat. No.: B14795635
M. Wt: 232.21 g/mol
InChI Key: OCCYRAYDRQRJEF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’,3’-dideoxy-3’-fluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated nucleoside analogs, which are valuable in medicinal chemistry for their antiviral and anticancer properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-3’-fluoro- involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom at the 3’ position interferes with the enzymatic activities involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyuridine: Lacks the fluorine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.

    3’-Fluoro-2’,3’-dideoxycytidine: Similar structure but with a cytidine base instead of uridine.

    3’-Fluoro-2’,3’-dideoxyadenosine: Contains an adenosine base and a fluorine atom at the 3’ position.

Uniqueness

Uridine, 2’,3’-dideoxy-3’-fluoro- is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the fluorine atom enhances its stability and efficacy as an antiviral and anticancer agent compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C9H13FN2O4

Molecular Weight

232.21 g/mol

IUPAC Name

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h5-6,8,13H,1-4H2,(H,11,14,15)

InChI Key

OCCYRAYDRQRJEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Origin of Product

United States

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